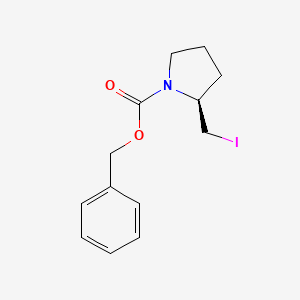

(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester

Description

(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative characterized by an iodomethyl group at the 2-position of the pyrrolidine ring and a benzyl ester at the 1-position. The iodine atom in the iodomethyl group confers significant reactivity, making this compound a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and alkylation processes. Its stereochemistry (S-configuration) further enhances its utility in asymmetric synthesis for pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

benzyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUASCJHUMQZEQ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

1. Synthesis

The synthesis of this compound typically involves several steps starting from (S)-pyroglutamic acid. The process includes:

- Formation of the pyrrolidine ring : The initial step often involves the cyclization of amino acids or their derivatives.

- Substitution reactions : The introduction of the iodomethyl group can be achieved through halogenation techniques, while the benzyl ester formation is accomplished via coupling reactions with benzyl alcohol.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyrrolidine have been studied for their effectiveness against various bacterial strains and fungi.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 2-Pyrrolidinones | Antifungal | |

| Benzyl esters | Antibacterial |

The biological activity of this compound is believed to involve:

- Disruption of cellular membranes : Similar compounds have shown to disrupt membrane integrity, leading to cell death in microbial species.

- Enzyme inhibition : Some studies suggest that these compounds may act as inhibitors for specific enzymes involved in bacterial metabolism.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyrrolidine derivatives, including those structurally related to this compound. The results indicated a significant reduction in microbial growth at concentrations as low as 10 µg/mL, highlighting the potential for development into therapeutic agents against resistant strains.

Case Study 2: Toxicological Assessment

A toxicological assessment conducted on related esters indicated that while these compounds possess beneficial biological activities, they also require careful evaluation for toxicity. The study established a No Observed Adverse Effect Level (NOAEL) for similar compounds at approximately 500 mg/kg/day, emphasizing the importance of dosage in therapeutic applications .

4. Research Findings

Recent research has focused on the structure-activity relationship (SAR) of pyrrolidine derivatives:

- Compounds with additional functional groups showed enhanced biological activity.

- The stereochemistry of the compound plays a crucial role in its interaction with biological targets.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Key differences arise from substituent modifications, which influence reactivity, solubility, and biological activity.

Key Observations :

- Iodine vs. Amino Groups: The iodomethyl group in the target compound facilitates nucleophilic displacement reactions, whereas methylaminomethyl derivatives (e.g., ) are better suited for condensation or coordination chemistry.

- Methoxy Substitution : The 5-methoxy analogue may exhibit improved solubility but reduced steric accessibility compared to the parent compound.

Ester Group Modifications

The nature of the ester group impacts stability, lipophilicity, and synthetic applications.

Key Observations :

- Benzyl vs. tert-Butyl Esters : Benzyl esters are more labile under acidic conditions (as seen in ), while tert-butyl esters offer greater hydrolytic stability, making them preferable for prolonged storage .

- Safety Profile : The tert-butyl analogue is classified as a respiratory irritant, suggesting similar precautions are warranted for the benzyl ester variant.

Stereochemical and Functional Group Effects

- Stereochemistry: The S-configuration in the target compound enables enantioselective synthesis of chiral molecules, unlike racemic mixtures of non-specified analogues.

- Functional Groups: Iodine: Enhances leaving-group ability in alkylation reactions. Carboxy-phosphinoyl: Introduces acidic protons, enabling pH-dependent reactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (S)-2-iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester, and how can stereochemical purity be ensured?

- Methodology :

- Enantioselective Synthesis : Start with Boc-protected L-proline derivatives. Introduce the iodomethyl group via nucleophilic substitution (e.g., using NaI in acetone under reflux). Protect the carboxylic acid as a benzyl ester via CDI-mediated activation ( ).

- Chiral Resolution : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to confirm enantiomeric excess ≥99% ( ).

- Key Reference : Benzyl ester protection via CDI activation is critical to avoid racemization .

Q. How should reaction conditions (e.g., pH, solvent) be optimized for benzyl ester formation in this compound?

- Methodology :

- pH Control : Maintain mildly acidic conditions (pH 4–6) to favor esterification while minimizing hydrolysis ().

- Solvent Selection : Use anhydrous DMF or THF to enhance reactivity of intermediates. Avoid protic solvents to prevent premature deprotection.

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate benzylation .

Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodology :

- NMR : ¹H/¹³C NMR to verify iodomethyl (-CH2I) resonance (δ ~3.5–4.0 ppm) and benzyl ester carbonyl (δ ~170 ppm) ( ).

- HPLC-MS : Reverse-phase C18 column with ESI-MS to confirm molecular ion [M+H]⁺ and assess purity (>95%).

- Elemental Analysis : Validate iodine content (theoretical ~30%) to detect impurities .

Advanced Research Questions

Q. How does the iodomethyl group influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura), and what side reactions should be mitigated?

- Methodology :

- Palladium Catalysis : Use Pd(PPh3)4 with arylboronic acids in THF/Na2CO3. Monitor for β-hydride elimination by TLC.

- Side Reactions : Competing hydrolysis of the benzyl ester can occur; add molecular sieves to scavenge water.

- Stoichiometry : Maintain a 1:1.2 ratio of iodide to boronic acid for optimal yields (~70–85%) .

Q. What strategies are recommended for resolving contradictions in reported reaction yields for benzyl ester deprotection under hydrogenolysis?

- Methodology :

- Catalyst Screening : Compare Pd/C (10% w/w) vs. Pearlman’s catalyst (Pd(OH)2/C) in EtOAc/MeOH. Pearlman’s catalyst reduces over-reduction of iodomethyl groups.

- Kinetic Monitoring : Use in-situ FTIR to track benzyl ester C=O peak (disappearance at ~1720 cm⁻¹).

- Data Reconciliation : Conflicting yields may arise from residual moisture; pre-dry solvents over 3Å sieves .

Q. How can computational modeling (e.g., DFT) predict the stability of the iodomethyl-pyrrolidine scaffold under varying temperatures?

- Methodology :

- Thermal Analysis : Perform DSC/TGA to identify decomposition onset (>150°C).

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G* basis set to model bond dissociation energies (C-I bond: ~50 kcal/mol).

- Validation : Compare predicted stability with accelerated aging studies (40°C/75% RH for 4 weeks) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound, given its iodomethyl group and potential toxicity?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all manipulations ().

- Waste Disposal : Quench excess iodide with Na2S2O3 before aqueous disposal. Collect organic waste in halogenated solvent containers .

- Emergency Measures : For skin contact, wash with 10% NaHCO3 solution to neutralize acidic byproducts .

Application-Focused Questions

Q. How can this compound serve as a key intermediate in synthesizing protease inhibitors or other bioactive molecules?

- Methodology :

- Fragment Coupling : React the iodomethyl group with thiol-containing scaffolds (e.g., cysteine derivatives) via SN2 displacement.

- Case Study : In antimalarial research, this intermediate was used to generate covalent cysteine protease inhibitors (IC50 ~50 nM) ().

- Optimization : Modify the pyrrolidine ring with substituents to enhance target binding (e.g., fluorobenzyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.